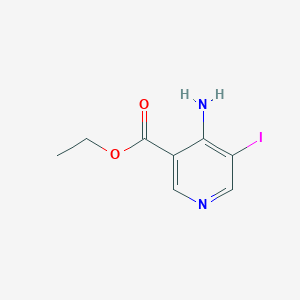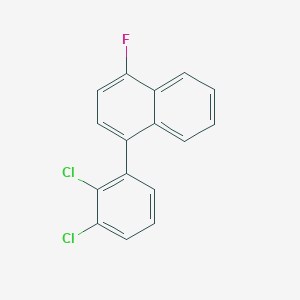
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system
準備方法
The synthesis of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzene and 4-fluoronaphthalene as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, pressure, and the use of high-purity reagents. The reaction mixture is typically refluxed for several hours, followed by purification through recrystallization or chromatography.
化学反応の分析
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.
科学的研究の応用
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Although not widely used in medicine, its derivatives are explored for their potential as drug candidates. The presence of halogen atoms can enhance the compound’s binding affinity to biological targets.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
作用機序
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. Researchers study its effects on various pathways to understand its potential therapeutic applications and toxicity.
類似化合物との比較
1-(2,3-Dichlorophenyl)-4-fluoronaphthalene can be compared with other similar compounds such as:
2,3-Dichlorophenylpiperazine: This compound is used as an intermediate in the synthesis of pharmaceuticals like aripiprazole.
4-Fluoronaphthalene: While this compound shares the naphthalene ring and fluorine atom, it lacks the dichlorophenyl group, resulting in different chemical properties and reactivity.
1-(2,3-Dichlorophenyl)-2-nitroethane: This compound is another example of a dichlorophenyl derivative, used in the synthesis of various organic compounds. It differs in its functional groups and reactivity.
特性
分子式 |
C16H9Cl2F |
|---|---|
分子量 |
291.1 g/mol |
IUPAC名 |
1-(2,3-dichlorophenyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-9H |
InChIキー |
WLKTWQGTEZSCJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


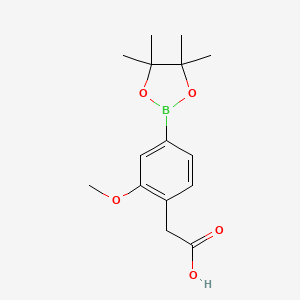
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)




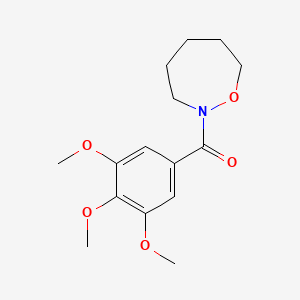
![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
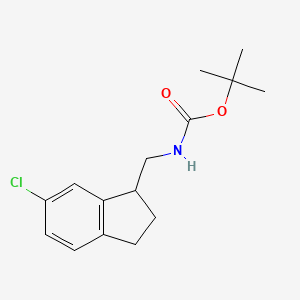
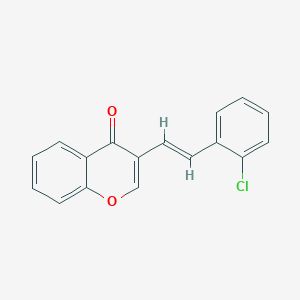

![(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11840136.png)
